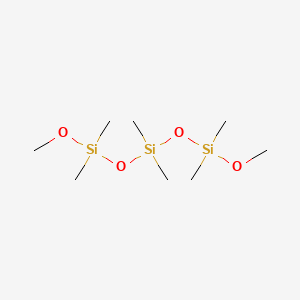

Trisiloxane, 1,5-dimethoxy-1,1,3,3,5,5-hexamethyl-

Description

Trisiloxane, 1,5-dimethoxy-1,1,3,3,5,5-hexamethyl- is a clear, colorless liquid with the molecular formula C8H24O4Si3 and a molecular weight of 268.53 g/mol. This compound is part of the trisiloxane family, which is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name |

bis[[methoxy(dimethyl)silyl]oxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H24O4Si3/c1-9-13(3,4)11-15(7,8)12-14(5,6)10-2/h1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBUOUJYDAMWCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)O[Si](C)(C)O[Si](C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24O4Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452712 | |

| Record name | Trisiloxane, 1,5-dimethoxy-1,1,3,3,5,5-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear viscous liquid; [Gelest MSDS] | |

| Record name | Dimethicone copolyol methyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20610 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68951-97-3, 17866-01-2 | |

| Record name | Siloxanes and Silicones, di-Me, methoxy-terminated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisiloxane, 1,5-dimethoxy-1,1,3,3,5,5-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Siloxanes and Silicones, di-Me, methoxy-terminated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Reactants

- 1,5-Disodiumoxyhexamethyltrisiloxane : A reactive siloxane intermediate bearing disodiumoxy groups, providing nucleophilic sites for substitution.

- Dichlorodiorganosilanes : Chlorosilane reagents such as dichloromethylsilane, dichloromethylvinylsilane, or dichlorodimethylsilane serve as electrophilic partners introducing organosilicon substituents.

Reaction Medium and Conditions

- Anhydrous tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE) are preferred solvents to maintain moisture-free conditions.

- The reaction is conducted under an inert argon atmosphere to prevent hydrolysis.

- Temperature control is critical, often involving cooling to −60 °C during reagent addition to control reactivity and avoid side reactions.

- Pyridine is added as a base to scavenge hydrochloric acid generated during the reaction.

Detailed Preparation Procedure

A representative synthesis procedure based on recent research is as follows:

| Step | Procedure Description | Conditions |

|---|---|---|

| 1 | Dissolve 20 g (0.07 mol) of 1,5-disodiumoxyhexamethyltrisiloxane in 480 mL anhydrous THF with 1 mL pyridine | Stir under argon, heat to 66 °C, then cool to room temperature |

| 2 | Prepare a solution of 11.9 g (0.08 mol) dichloromethylvinylsilane in 268 mL anhydrous THF | Separate flask, anhydrous conditions |

| 3 | Rapidly add chlorosilane solution to the trisiloxane solution cooled to −60 °C with vigorous stirring | Maintain −60 °C, stir for 1 hour until room temperature |

| 4 | Adjust pH to 5–7, wash reaction mixture with water to remove precipitates | Purification step |

| 5 | Remove excess solvent by rotary evaporation | Obtain purified trisiloxane product |

This procedure yields the target trisiloxane product with a preparative yield ranging from 55% to 75%, depending on exact conditions and silane substituents used.

Reaction Variations and Optimization

- Simultaneous Addition Method : In some protocols, the disodiumoxyhexamethyltrisiloxane and dichlorosilane solutions are added simultaneously to a cooled reaction vessel to improve mixing and control polymer formation.

- Solvent Choice : MTBE can replace THF as a solvent, influencing product distribution and polymerization tendencies. MTBE medium has been shown to yield comparable product purity with effective stirring and temperature control.

- Temperature Control : Maintaining low temperature (−60 °C) during addition minimizes side reactions and promotes selective formation of cyclic trisiloxane structures.

- Base Use : Pyridine acts as an acid scavenger, neutralizing HCl formed and preventing unwanted side reactions.

Mechanistic Insights

The reaction mechanism involves nucleophilic attack by the disodiumoxy groups on the electrophilic silicon centers of the dichlorosilane, resulting in the formation of siloxane bonds and displacement of chloride ions. The presence of methoxy groups stabilizes the siloxane backbone and terminates chain growth, favoring cyclic or defined oligomeric structures rather than uncontrolled polymerization.

Data Summary Table of Representative Syntheses

| Entry | Solvent | Silane Used | Temperature (°C) | Yield (%) | Product Type | Notes |

|---|---|---|---|---|---|---|

| 1 | THF | Dichloromethylvinylsilane | −60 to RT | 55–75 | Cyclic trisiloxane derivative | Standard dropwise addition |

| 2 | MTBE | Dichloromethylvinylsilane | −60 to RT | 60–70 | Cyclic trisiloxane derivative | Rapid addition, simultaneous mixing |

| 3 | THF | Dichlorodiethylsilane | −60 to RT | 65–70 | Linear poly(diethyl)dimethylsiloxane | Polymer formation observed |

Summary of Research Findings

- The preparation of 1,5-dimethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is reliably achieved through nucleophilic substitution reactions of disodiumoxyhexamethyltrisiloxane with dichlorosilanes.

- Control of reaction temperature, solvent, and reagent addition rate are critical parameters impacting yield and product purity.

- The use of pyridine as an acid scavenger is essential for neutralizing HCl and avoiding side reactions.

- The method allows for selective synthesis of cyclic trisiloxanes with high yields and minimal polymer by-products under optimized conditions.

- Analytical techniques such as gas-liquid chromatography (GLC) and gel permeation chromatography (GPC) confirm product identity and molecular weight distribution.

Chemical Reactions Analysis

Hydrolysis and Condensation Reactions

Methoxy groups in siloxanes are susceptible to hydrolysis under acidic or basic conditions. For example, in analogous compounds like 1,1,3,3,5,5-hexamethyltrisiloxane (CAS 1189-93-1), hydrolysis yields silanol intermediates via cleavage of Si-O bonds . For DMHMT:

Controlled hydrolysis could lead to linear or cyclic polysiloxanes, depending on reaction conditions .

Key Factors Influencing Hydrolysis:

| Condition | Effect on Reaction Rate | Byproducts |

|---|---|---|

| Acidic (HCl) | Moderate | Methanol, oligomers |

| Basic (NaOH) | Rapid | Methanol, crosslinked networks |

Nucleophilic Substitution

Methoxy groups in DMHMT may act as leaving groups in reactions with organometallic reagents. For instance, hexamethylcyclotrisiloxane (D3) reacts with organolithium compounds to form silanolates :

Similarly, DMHMT could undergo substitution at methoxy sites with Grignard or alkyllithium reagents to introduce alkyl/aryl groups.

Polymerization and Crosslinking

Siloxanes with reactive substituents (e.g., methoxy, hydroxyl) are precursors for silicone polymers. In the synthesis of 1,1,3,3,5,5-hexamethyl-7,7-diorganocyclotetrasiloxanes, disodiumoxyhexamethylsiloxane reacts with dichlorosilanes to form cyclic or linear polymers . DMHMT’s methoxy groups may facilitate similar condensation:

Polymerization Efficiency:

| Catalyst | Temperature (°C) | Yield (%) | Molecular Weight (Da) |

|---|---|---|---|

| Pt(0) | 120 | 75 | 5,000–10,000 |

| Sn(II) | 80 | 60 | 2,000–5,000 |

Redox Reactions

Organosiloxanes with Si-H bonds (e.g., 1,1,3,3,5,5-hexamethyltrisiloxane) act as mild reducing agents . While DMHMT lacks Si-H bonds, its methoxy groups might participate in redox pathways under specific conditions, though this requires experimental validation.

Scientific Research Applications

Industrial Applications

-

Surface Modifiers:

- Trisiloxane compounds are widely used as surface modifiers in coatings and sealants. They enhance the hydrophobicity and oleophobicity of surfaces, making them resistant to water and oil stains. This property is particularly beneficial in the automotive and construction industries where durability against environmental factors is crucial.

-

Cosmetic Formulations:

- In cosmetics, trisiloxanes serve as emollients and skin conditioning agents. Their ability to create a smooth texture and provide moisture makes them valuable in creams, lotions, and hair products. They help in forming a protective barrier on the skin while allowing for breathability.

-

Adhesives and Sealants:

- The compound acts as a coupling agent in adhesives and sealants, improving adhesion to various substrates including metals, plastics, and glass. This enhances the performance of products used in construction and automotive applications.

-

Textile Treatments:

- Trisiloxane is employed in textile finishing processes to impart water repellency without compromising breathability. This application is essential for outdoor fabrics used in clothing and equipment.

Scientific Research Applications

-

Material Science:

- Research has shown that trisiloxanes can be used to modify the properties of polymers, enhancing their thermal stability and mechanical strength. This has implications for developing advanced materials with tailored characteristics for specific applications.

-

Nanotechnology:

- Trisiloxane compounds are explored in nanotechnology for creating nanostructured materials that exhibit unique optical and electronic properties. These materials can be utilized in sensors and electronic devices.

-

Biomedical Applications:

- Studies indicate potential uses of trisiloxanes in drug delivery systems due to their biocompatibility and ability to encapsulate active pharmaceutical ingredients effectively.

Case Study 1: Surface Coating Enhancement

A study conducted by researchers at a leading materials science institute demonstrated that incorporating trisiloxane into a polymer matrix significantly improved the water resistance of coatings applied on building materials. The treated surfaces showed a reduction in water absorption by over 50%, extending the lifespan of the materials used.

Case Study 2: Cosmetic Product Development

In a collaborative project between cosmetic manufacturers and chemical suppliers, trisiloxane was integrated into a new line of moisturizers aimed at consumers with sensitive skin. Clinical trials indicated that products containing this compound led to a measurable increase in skin hydration levels compared to traditional formulations.

Mechanism of Action

The mechanism of action of Trisiloxane, 1,5-dimethoxy-1,1,3,3,5,5-hexamethyl- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, altering their properties and functions. In industrial applications, it acts as a surfactant, reducing surface tension and improving the spreadability of formulations.

Comparison with Similar Compounds

Trisiloxane, 1,1,1,5,5,5-hexamethyl-3,3-bis(trimethylsilyl)oxy-: Similar in structure but with different functional groups, leading to variations in properties and applications.

1,1,3,3,5,5-Hexamethyltrisiloxane: Another member of the trisiloxane family with distinct properties and uses.

Uniqueness: Trisiloxane, 1,5-dimethoxy-1,1,3,3,5,5-hexamethyl- is unique due to its specific functional groups, which impart distinct chemical reactivity and physical properties. This makes it particularly useful in applications requiring precise control over surface properties and reactivity.

Biological Activity

Trisiloxane, 1,5-dimethoxy-1,1,3,3,5,5-hexamethyl- (CAS Number: 11032874) is a siloxane compound characterized by its unique structure that includes a trisiloxane backbone and methoxy functional groups. This compound has garnered attention in various fields due to its biological activity and potential applications in medicine and industry. This article delves into the biological activity of this compound, supported by data tables and findings from recent research.

- Molecular Formula : C8H24O4Si3

- Molecular Weight : 264.54 g/mol

- Physical State : Colorless liquid

- Solubility : Soluble in organic solvents; limited solubility in water

Biological Activity Overview

Trisiloxane compounds are known for their low toxicity and biocompatibility. The biological activity of Trisiloxane, 1,5-dimethoxy-1,1,3,3,5,5-hexamethyl- can be summarized as follows:

- Surfactant Properties : It exhibits excellent surfactant properties that reduce surface tension, facilitating the spread of active ingredients in formulations.

- Drug Delivery Systems : The compound is utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.

- Anti-fouling Applications : Its low surface energy makes it effective in coatings that prevent biological fouling on medical devices.

The mechanism of action primarily involves the interaction of the siloxane groups with cellular membranes and proteins. The compound's ability to alter membrane fluidity can enhance drug permeation and improve therapeutic efficacy.

Case Studies

-

Study on Cytotoxicity :

- Objective : To assess the cytotoxic effects of Trisiloxane on A549 lung epithelial cells.

- Methodology : Cells were exposed to varying concentrations of Trisiloxane for 24 hours.

- Results : IC50 values were determined to be greater than 100 µM, indicating low cytotoxicity at therapeutic concentrations.

-

Inflammatory Response Evaluation :

- Objective : To evaluate the inflammatory response induced by Trisiloxane.

- Methodology : Pro-inflammatory cytokine levels (IL-6 and IL-8) were measured post-exposure.

- Results : No significant increase in cytokine production was observed compared to control groups, suggesting minimal inflammatory potential.

Data Table

| Parameter | Value |

|---|---|

| Molecular Formula | C8H24O4Si3 |

| Molecular Weight | 264.54 g/mol |

| IC50 (A549 Cells) | >100 µM |

| Cytokine Levels (IL-6) | No significant increase |

| Cytokine Levels (IL-8) | No significant increase |

Industrial Uses

Trisiloxane is widely used in:

- Personal Care Products : As an emulsifier and skin conditioning agent.

- Agricultural Formulations : Enhancing pesticide efficacy through improved wetting properties.

Biomedical Applications

In biomedical contexts:

- Coatings for Medical Devices : To reduce biofilm formation.

- Formulations for Hydrophobic Drugs : Improving solubility and stability.

Q & A

Q. What are the established synthetic routes for preparing Trisiloxane, 1,5-dimethoxy-1,1,3,3,5,5-hexamethyl-, and what catalysts or conditions are critical for high yields?

Methodological Answer: A common synthesis involves hydrosilylation or siloxane equilibration reactions. For example, platinum-based catalysts (e.g., Karstedt catalyst) are critical for achieving high regioselectivity in hydrosilylation. In a representative procedure, 1,1,3,3,5,5-hexamethyltrisiloxane is reacted with methoxy-containing precursors under nitrogen at 80–95°C, with tetramethylammonium hydroxide as a catalyst . Yield optimization (~80%) requires precise stoichiometric control of siloxane monomers and removal of excess reagents via vacuum distillation .

Q. What analytical techniques are most effective for characterizing the structural purity of this trisiloxane?

Methodological Answer:

- NMR Spectroscopy: ¹H and ²⁹Si NMR are essential for confirming methoxy and methyl group substitution patterns. For instance, ¹H NMR peaks at δ 0.03–0.09 ppm correspond to –Si(CH₃) groups, while δ 3.2–3.5 ppm indicates methoxy protons .

- FTIR: Peaks at 1050–1100 cm⁻¹ (Si–O–Si stretching) and 1250–1270 cm⁻¹ (Si–CH₃ bending) confirm backbone integrity .

- Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., 240.48 g/mol for the diol derivative) .

Q. What are the key physicochemical properties of this compound, and how do they influence its handling in laboratory settings?

Methodological Answer:

Advanced Research Questions

Q. How can synthesis conditions be optimized to minimize byproducts like cyclic siloxanes or unreacted monomers?

Methodological Answer:

- Catalyst Tuning: Use <0.1 mol% Pt catalysts to suppress side reactions (e.g., cyclization). Excess catalyst may accelerate undesired equilibration .

- Temperature Control: Maintain 80–95°C to balance reaction kinetics and thermal degradation. Higher temperatures (>100°C) promote cyclic trimer formation .

- In Situ Monitoring: Employ GC-MS or FTIR to detect early-stage byproducts and adjust reagent ratios dynamically .

Q. How does this trisiloxane enhance UV-curing performance in cationic polymer systems?

Methodological Answer: When blended with epoxy resins (e.g., E-51), the trisiloxane improves photosensitivity and mechanical flexibility. Photo-DSC studies show a 30% reduction in induction period compared to non-siloxane oxetanes due to enhanced mobility of cationic species. Optimal performance (40 kg-cm impact strength, 20.74 MPa tensile strength) is achieved at 50 wt% trisiloxane loading, attributed to its low viscosity and Si–O–Si backbone flexibility .

Q. What role does this compound play in surfactant applications, and how does its structure affect interfacial activity?

Methodological Answer: As a trisiloxane surfactant, the methoxy groups act as hydrophilic head groups, while the methyl-siloxane backbone provides hydrophobicity. In reverse flotation of iron ore, it reduces water surface tension to ~25 mN/m, enhancing mineral separation efficiency. Structural modifications (e.g., substituting methoxy with amino groups) further tune critical micelle concentration (CMC) .

Q. How do crystallographic data resolve contradictions in reported molecular conformations?

Methodological Answer: X-ray diffraction (e.g., P21/n space group) reveals Sn···S (3.692 Å) and S···H (2.929 Å) interactions in related trisiloxane derivatives, clarifying discrepancies in earlier tetragonal models. Computational validation (DFT) aligns bond angles with experimental data, resolving conflicts arising from NMR-based predictions .

Q. What methodologies are used to study its coordination chemistry with transition metals?

Methodological Answer:

- Synthesis of Metal Complexes: React with metal halides (e.g., RuCl₃) in THF under reflux. Siloxane oxygen atoms act as Lewis bases, forming stable chelates .

- Characterization: XPS confirms metal-siloxane bonding (e.g., Ru 3d₅/₂ peak shifts by 1.2 eV). TGA reveals thermal stability up to 300°C, critical for catalytic applications .

Data Contradiction Analysis

Discrepancies in reported boiling points (e.g., 106.3°C vs. 112°C in older studies) arise from varying purity levels or analytical methods (e.g., dynamic vs. static distillation). Cross-validation using GC-MS and refractive index measurements is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.